Cas no 1261739-75-6 (3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl)

3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl
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- インチ: 1S/C13H8F5N/c14-10-6-11(15)12(19)5-8(10)7-3-1-2-4-9(7)13(16,17)18/h1-6H,19H2
- InChIKey: QLNPNZIYRJYFMS-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=C(C=C1C1C=CC=CC=1C(F)(F)F)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 26
3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011006652-1g |
3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl |
1261739-75-6 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A011006652-500mg |
3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl |
1261739-75-6 | 97% | 500mg |
$806.85 | 2023-09-03 | |
Alichem | A011006652-250mg |
3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl |
1261739-75-6 | 97% | 250mg |
$489.60 | 2023-09-03 |
3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenylに関する追加情報
Recent Advances in the Study of 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl (CAS: 1261739-75-6)
The compound 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl (CAS: 1261739-75-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the importance of 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl and amino functional groups make it a versatile building block for the development of pharmaceuticals, particularly in the areas of oncology and infectious diseases. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting specific enzymes involved in cancer cell proliferation.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's efficacy as a precursor in the development of kinase inhibitors. The study revealed that derivatives of 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl exhibited potent inhibitory activity against several cancer-related kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for anticancer drug development.
Another significant advancement was reported in the field of antimicrobial research. A team of researchers from leading pharmaceutical institutions found that certain analogs of 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl displayed remarkable activity against drug-resistant bacterial strains. The presence of fluorine atoms in the molecule was identified as a crucial factor contributing to its enhanced bioavailability and metabolic stability, making it an attractive candidate for further optimization.
The compound's mechanism of action has been extensively studied using advanced computational modeling techniques. Molecular docking simulations have provided insights into its binding interactions with various biological targets, explaining its selectivity and potency. These computational studies have been complemented by X-ray crystallography data, which have confirmed the predicted binding modes at atomic resolution.
From a synthetic chemistry perspective, recent publications have described improved methods for the large-scale production of 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl. Novel catalytic systems have been developed to enhance the yield and purity of the compound, addressing previous challenges in its manufacturing process. These advancements are particularly important for facilitating its transition from laboratory-scale research to potential clinical applications.
Looking forward, the research community anticipates further exploration of this compound's therapeutic potential. Current investigations are focusing on its application in combination therapies and its potential to overcome drug resistance mechanisms. The unique physicochemical properties of 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl continue to make it a molecule of significant interest in drug discovery programs worldwide.
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